molecular formula C24H20ClN7O3 B6563742 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide CAS No. 1005953-45-6

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide

Cat. No.: B6563742
CAS No.: 1005953-45-6
M. Wt: 489.9 g/mol
InChI Key: KEUNMKQWFZDGOL-UHFFFAOYSA-N
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Description

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. The compound's molecular structure contains a pyrazolo[3,4-d]pyrimidine core, which is a common motif in pharmaceutical chemistry due to its biological activity.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and plays a crucial role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2 in a manner that inhibits its activity . It does so by competing with ATP for binding to the kinase’s active site, thereby preventing the phosphorylation of downstream targets . This results in the inhibition of cell proliferation and the induction of apoptosis .

Biochemical Pathways

The compound affects the PI3K-PKB-mTOR signaling pathway . This pathway is involved in cell proliferation, protein translation, progression through the cell cycle, and anti-apoptotic survival . By inhibiting CDK2, the compound disrupts this pathway, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . This suggests that the compound has good bioavailability and can effectively reach its target in the body .

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines . It inhibits tumor growth in a breast cancer xenograft model . The compound also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide generally involves multi-step synthetic routes:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: : The initial step typically involves the cyclization of appropriate intermediates under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

  • Introduction of Chlorophenyl Group:

  • Amidation: : The final step usually includes amidation, where 3,4-dimethoxybenzoic acid is coupled with the previously synthesized intermediate, often using coupling reagents such as EDCI/HOBt.

Industrial Production Methods

For industrial-scale production, the optimization of reaction conditions is crucial to maximize yield and purity:

  • Solvent Selection: : Choosing appropriate solvents for each stage to ensure solubility and reaction efficiency.

  • Catalysts and Reagents: : Utilizing catalysts and reagents that enhance reaction rates while minimizing by-products.

  • Temperature and Pressure: : Controlling temperature and pressure conditions to favor desired reaction pathways and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide undergoes various chemical reactions:

  • Oxidation: : Under oxidative conditions, the compound can undergo transformation at the methyl group or aromatic rings, forming oxidized derivatives.

  • Reduction: : Reduction reactions can target nitro groups if present, converting them to amines.

  • Substitution: : Nucleophilic or electrophilic substitutions can occur at reactive positions in the compound's structure.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide can be employed.

  • Reduction: : Common reducing agents include sodium borohydride and hydrogen gas with a catalyst.

  • Substitution: : Halogenated derivatives can react with nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions typically involve modifications at the aromatic rings or the pyrazole moiety, depending on the reagents and conditions used.

Scientific Research Applications

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide has diverse applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Employed in studies as a potential bioactive compound with various biological activities.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of novel materials and as a chemical probe in research settings.

Comparison with Similar Compounds

When compared with similar compounds, N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide stands out due to its unique structural features:

  • Similar Compounds: : Other pyrazolo[3,4-d]pyrimidine derivatives.

  • Uniqueness: : The combination of functional groups and substituents in this compound provides distinct physicochemical properties and biological activities, setting it apart from related compounds.

There you have it. This compound is not just a name-twister but a real gem in various scientific realms.

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O3/c1-14-9-21(29-24(33)15-7-8-19(34-2)20(10-15)35-3)32(30-14)23-18-12-28-31(22(18)26-13-27-23)17-6-4-5-16(25)11-17/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUNMKQWFZDGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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